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Compound of Interest

Compound Name: 2H-chromen-3-ylmethanol

Cat. No.: B045876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 2H-chromen-3-ylmethanol is not

readily available in published literature. The data presented in this guide is predictive, based on

the analysis of structurally similar 2H-chromene derivatives and established principles of

spectroscopic interpretation. This document aims to provide a robust theoretical framework to

aid in the synthesis and characterization of the target compound.

Introduction
2H-chromene is a privileged heterocyclic scaffold found in a variety of natural products and

pharmacologically active molecules. The functionalization of the 2H-chromene core is of

significant interest in medicinal chemistry for the development of new therapeutic agents. This

guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of a

specific derivative, 2H-chromen-3-ylmethanol, and outlines a plausible synthetic route and

general experimental protocols for its preparation and analysis.

Proposed Synthesis of 2H-Chromen-3-ylmethanol
A practical and efficient synthesis of 2H-chromen-3-ylmethanol can be envisioned as a two-

step process, commencing with the formation of the corresponding aldehyde followed by its

selective reduction.
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Step 1: Synthesis of 2H-chromene-3-carbaldehyde The initial step involves an oxa-Michael-

Aldol condensation reaction between salicylaldehyde and acrolein. This method is a known

route for the preparation of 3-substituted 2H-chromenes.

Step 2: Reduction to 2H-chromen-3-ylmethanol The subsequent step is the selective 1,2-

reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol. Reagents such

as sodium borohydride, potentially in the presence of cerium(III) chloride (a Luche reduction),

are well-suited for this transformation, minimizing the risk of 1,4-conjugate reduction.[1][2][3]

The proposed synthetic workflow is illustrated in the diagram below.

Step 1: Synthesis of 2H-chromene-3-carbaldehyde

Step 2: Reduction to Allylic Alcohol

Salicylaldehyde

2H-chromene-3-carbaldehyde

K2CO3, Dioxane, Reflux

Acrolein

2H-chromen-3-ylmethanol

NaBH4, MeOH
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Caption: Proposed two-step synthesis of 2H-chromen-3-ylmethanol.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2H-chromen-3-
ylmethanol.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20-7.30 m 2H H-5, H-7

~6.85-6.95 m 2H H-6, H-8

~6.70 s 1H H-4

~4.95 s 2H H-2 (CH₂)

~4.25 s 2H -CH₂OH

~1.80 (variable) br s 1H -OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~154.0 C-8a

~131.0 C-7

~129.5 C-5

~125.0 C-3

~122.0 C-4

~121.5 C-4a

~116.0 C-8

~114.0 C-6

~68.0 C-2

~63.0 -CH₂OH

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H Stretch (Alcohol)

3080 - 3010 Medium Aromatic C-H Stretch

2920 - 2850 Medium Aliphatic C-H Stretch

1650 - 1630 Medium Alkene C=C Stretch

1600, 1480 Medium-Weak Aromatic C=C Stretch

1230 Strong Aryl Ether C-O Stretch

1050 Strong Primary Alcohol C-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Predicted Assignment

162 [M]⁺ (Molecular Ion)

144 [M - H₂O]⁺

131 [M - CH₂OH]⁺

115 [M - H₂O - CHO]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of

2H-chromen-3-ylmethanol.

4.1. Synthesis of 2H-chromene-3-carbaldehyde

To a solution of salicylaldehyde (1.0 eq) in dioxane, add acrolein (1.2 eq) and potassium

carbonate (1.5 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter to remove the inorganic

base.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 2H-chromene-3-carbaldehyde.

4.2. Synthesis of 2H-chromen-3-ylmethanol

Dissolve 2H-chromene-3-carbaldehyde (1.0 eq) in methanol in an ice bath.

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5

°C.

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is

consumed.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2H-chromen-3-
ylmethanol.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

500 MHz for ¹H).[4]
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Process the spectra, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS

at 0.00 ppm).[5]

Integrate the ¹H NMR signals and determine the multiplicities of the peaks.

4.4. Infrared (IR) Spectroscopy

Acquire the IR spectrum using an FT-IR spectrometer.

For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr

pellet. For an oil, a thin film can be prepared between two salt plates.

Scan the sample over the range of 4000-400 cm⁻¹.[6][7]

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

4.5. Mass Spectrometry (MS)

Introduce the sample into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS or

Electrospray Ionization (ESI) for LC-MS.

Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

Record the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.[8]

The general workflow for the characterization of the synthesized compound is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Purification
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Caption: General workflow for the spectroscopic characterization of 2H-chromen-3-
ylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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